molecular formula C6H14O4S B1456580 3-Buten-1-ol, 3-methyl-, methanesulfonate CAS No. 80352-66-5

3-Buten-1-ol, 3-methyl-, methanesulfonate

Cat. No.: B1456580
CAS No.: 80352-66-5
M. Wt: 182.24 g/mol
InChI Key: WLNVESKREVNYOC-UHFFFAOYSA-N
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Description

3-Buten-1-ol, 3-methyl-, methanesulfonate is an organic compound with the molecular formula C6H12O3S. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-1-ol, 3-methyl-, methanesulfonate can be synthesized through the reaction of 3-methyl-3-buten-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Buten-1-ol, 3-methyl-, methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halides, ethers, and other substituted derivatives.

    Oxidation Reactions: Aldehydes, ketones, and carboxylic acids.

    Reduction Reactions: Alcohols and alkanes.

Scientific Research Applications

3-Buten-1-ol, 3-methyl-, methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Buten-1-ol, 3-methyl-, methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

methanesulfonic acid;3-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O.CH4O3S/c1-5(2)3-4-6;1-5(2,3)4/h6H,1,3-4H2,2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVESKREVNYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCO.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40840386
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-66-5
Record name Methanesulfonic acid--3-methylbut-3-en-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40840386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Buten-1-ol, 3-methyl-, methanesulfonate
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3-Buten-1-ol, 3-methyl-, methanesulfonate
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